molecular formula C12H13ClO2 B14672635 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol CAS No. 51453-68-0

1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol

Cat. No.: B14672635
CAS No.: 51453-68-0
M. Wt: 224.68 g/mol
InChI Key: GYSFZWCMDVTFEL-UHFFFAOYSA-N
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Description

1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features a unique structure combining a chloro group, a phenylpropynyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with 1-chloro-2,3-epoxypropane under basic conditions. The reaction proceeds through the nucleophilic attack of the alkoxide ion formed from 3-phenylprop-2-yn-1-ol on the epoxide ring, followed by ring opening and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

51453-68-0

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-chloro-3-(3-phenylprop-2-ynoxy)propan-2-ol

InChI

InChI=1S/C12H13ClO2/c13-9-12(14)10-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,8-10H2

InChI Key

GYSFZWCMDVTFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOCC(CCl)O

Origin of Product

United States

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